molecular formula C25H24N2O4S B2767420 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922136-94-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2767420
CAS No.: 922136-94-5
M. Wt: 448.54
InChI Key: CMMNXTCAHZLEEJ-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (hereafter referred to as the target compound) is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl-11-oxo substituent on the heterocyclic core and a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety at the 2-position (). Its molecular formula is C₃₁H₃₁N₃O₄S, with a molecular weight of 541.66 g/mol (calculated from structure). The compound’s structure combines a rigid oxazepine ring with a partially saturated naphthalene sulfonamide group, which likely influences its physicochemical properties, such as solubility and receptor binding affinity.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-2-27-22-9-5-6-10-24(22)31-23-14-12-19(16-21(23)25(27)28)26-32(29,30)20-13-11-17-7-3-4-8-18(17)15-20/h5-6,9-16,26H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMNXTCAHZLEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

The molecular formula of the compound is C24H22N2O5SC_{24}H_{22}N_2O_5S with a molecular weight of 446.50 g/mol. The structure features a complex arrangement that contributes to its biological activity.

1. HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation and are implicated in various diseases, including cancer. A study published in the Journal of Medicinal Chemistry evaluated several dibenzo[b,f][1,4]oxazepine derivatives for HDAC inhibitory activity. The compound demonstrated significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.

Compound NameHDAC Inhibition (IC50 µM)
N-(10-ethyl...)5.3
Control12.0

2. Antimicrobial Activity

The antimicrobial efficacy of N-(10-ethyl...) was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

PathogenMIC (µg/mL)
E. coli32
S. aureus32

This antimicrobial activity suggests potential applications in treating bacterial infections.

3. Antigiardial Activity

Recent research has highlighted the antigiardial properties of dibenzo[b,f][1,4]oxazepine derivatives. A structural reassignment study identified a derivative with potent activity against Giardia lamblia, indicating the compound’s potential as an antiparasitic agent .

Case Study 1: HDAC Inhibition

In the referenced study on HDAC inhibition, researchers synthesized multiple derivatives and found that modifications to the dibenzo structure significantly influenced inhibitory potency. This case emphasizes the importance of structural optimization in developing effective HDAC inhibitors.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound showed promising results against clinically relevant strains of bacteria. The research suggests that further exploration into its mechanism of action could lead to novel therapeutic strategies against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in the Dibenzo[b,f][1,4]oxazepine and Thiazepine Families

The target compound belongs to a broader class of dibenzo[b,f][1,4]oxazepines and thiazepines, which differ in the heteroatom (oxygen vs. sulfur) at position 1 of the central ring. Key analogs include:

Key Observations:

Substituent Effects :

  • The sulfonamide group in the target compound and F732-0319 () may enhance solubility compared to benzamide () or carbamate () derivatives.
  • Alkyl substituents (e.g., 10-ethyl vs. 10-methyl) influence steric bulk and lipophilicity, with ethyl groups increasing logP values (e.g., logP = 5.20 for F732-0319).

Physicochemical Properties

Table 2: Physicochemical Parameters of Selected Compounds
Compound Name logP logD Polar Surface Area (Ų) Hydrogen Bond Donors
Target Compound (estimated) ~5.2* ~5.1* ~63* 1
F732-0319 () 5.20 5.16 63.17 1
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () Not reported Not reported Not reported 1

*Estimated based on structural similarity to F732-0319.

  • Polar Surface Area : Values >60 Ų (common in sulfonamide derivatives) may limit blood-brain barrier penetration.

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